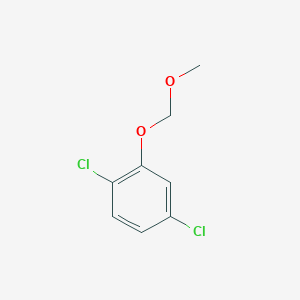

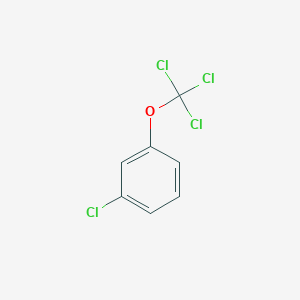

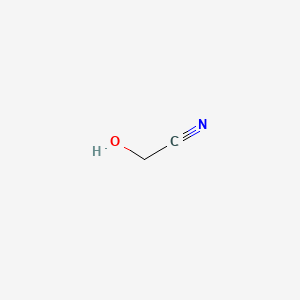

![molecular formula C11H13N3O2 B6354652 5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione CAS No. 126746-23-4](/img/structure/B6354652.png)

5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Übersicht

Beschreibung

5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a compound that has been studied for its potential in various applications. It is a hybrid compound between phenytoin and other heterocyclic compounds such as Oxazepines, Diazepines, and Quinazolin . The compound is known to have potent antibacterial activity, especially against Escherichia coli .

Synthesis Analysis

The synthesis of this compound involves several steps. First, a Schiff base is synthesized from the reaction of 4-(dimethylamino)benzaldehyde with p-chloroaniline. In the second step, a cyclization reaction occurs between the Schiff base and phthalic anhydride, phthalic imide, and anthranilic acid to obtain Oxazepines, Diazepines, and Quinazolin compounds. The final step includes the alkylation of the phenytoin salt with the product of the second step to obtain the hybrid phenytoin compounds .Molecular Structure Analysis

The molecular structure of this compound is established by FT-IR, 1H, and 13C-NMR . It contains a total of 31 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 imide(s) (-thio) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a Schiff base, cyclization reactions, and alkylation . These reactions lead to the formation of hybrid phenytoin compounds.Wissenschaftliche Forschungsanwendungen

Synthesis and Antidepressant Activity

- A study by Wessels, Schwan, and Pong (1980) found that 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione possesses potential antidepressant activity with a unique mechanism differing from tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).

Chemical Transformations and Synthesis

- Schläpfer-Dähler, Mukherjee-Müller, and Heimgartner (1992) described the ring transformation of Imidazolidine-2,4-diones to 4H-Imidazoles in reaction with certain azirines, showcasing the compound's utility in complex chemical transformations (Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner, 1992).

- Jakšea et al. (2002) reported the stereoselective synthesis of 5-[(Z)-Heteroarylmethylidene] substituted Hydantoins and Thiohydantoins, demonstrating the compound's role in the synthesis of diverse chemical structures (Jakšea et al., 2002).

Structural and Molecular Studies

- Sethusankar et al. (2002) analyzed the crystal structure of a related compound, providing insights into the molecular structure and interactions of similar imidazolidine derivatives (Sethusankar et al., 2002).

- Shah et al. (2013) studied the DNA binding properties of imidazolidine derivatives, indicating their potential applications in biochemical and pharmaceutical research (Shah et al., 2013).

Polymer Research

- Kaczmarek, Chylińska, and Ziegler-Borowska (2012) explored novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, revealing the compound's utility in developing materials with improved thermal stability (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Wirkmechanismus

While the exact mechanism of action of 5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is not fully understood, it is known that phenytoin compounds, which are part of the hybrid structure of this compound, are important antiepileptic drugs that act through the inhibition of brain sodium channels .

Zukünftige Richtungen

The future directions for the research on 5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione could involve further exploration of its potential pharmacological activities. Given its potent antibacterial activity and its potential as an antiepileptic drug, it could be a promising candidate for further drug development .

Eigenschaften

IUPAC Name |

5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOFPHFQDQGVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966451 | |

| Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52094-63-0 | |

| Record name | Hydantoin, 5-(4-dimethylaminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(Dimethylamino)phenyl]-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

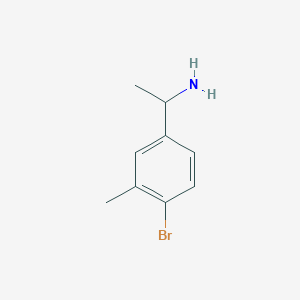

![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)

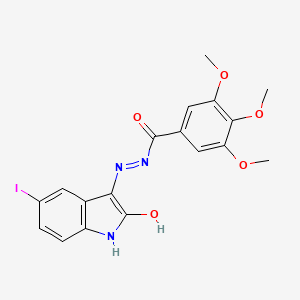

![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)

![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)

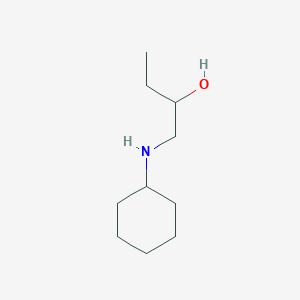

![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)